alpha-(2-Bromo-P-tolylimino)-O-cresol
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Overview
Description
Alpha-(2-Bromo-P-tolylimino)-O-cresol is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom, a tolyl group, and a cresol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Bromo-P-tolylimino)-O-cresol typically involves the reaction of 2-bromo-p-toluidine with o-cresol under specific conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Bromo-P-tolylimino)-O-cresol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of other organic compounds.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which alpha-(2-Bromo-P-tolylimino)-O-cresol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(2-Chloro-P-tolylimino)-O-cresol
- Alpha-(2-Fluoro-P-tolylimino)-O-cresol
- Alpha-(2-Iodo-P-tolylimino)-O-cresol
Uniqueness
Alpha-(2-Bromo-P-tolylimino)-O-cresol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The specific properties and applications of the compound would be determined by its structural features and the nature of the substituents.
Properties
CAS No. |
82607-54-3 |
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Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-6-7-13(12(15)8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
InChI Key |
BBAWSCZELJHBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)Br |
Origin of Product |
United States |
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